3-(3,3,3-Trifluoropropyl)heptamethyltrisiloxane
Overview
Description
3-(3,3,3-Trifluoropropyl)heptamethyltrisiloxane is a chemical compound with the molecular formula C10H25F3O2Si3 and a molecular weight of 318.56 g/mol . It is a member of the siloxane family, characterized by the presence of silicon-oxygen bonds. This compound is notable for its trifluoropropyl group, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3,3-Trifluoropropyl)heptamethyltrisiloxane typically involves the hydrosilylation reaction of heptamethyltrisiloxane with 3,3,3-trifluoropropene. This reaction is catalyzed by platinum-based catalysts, such as platinum-divinyltetramethyldisiloxane complex . The reaction conditions generally include:
Temperature: 60-80°C
Pressure: Atmospheric pressure
Solvent: Toluene or other suitable organic solvents
The reaction proceeds with high selectivity and yield, producing the desired product after purification by distillation .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced purification techniques, such as fractional distillation and chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(3,3,3-Trifluoropropyl)heptamethyltrisiloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxane oligomers.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The trifluoropropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products
Oxidation: Silanols and siloxane oligomers.
Reduction: Reduced siloxane derivatives.
Substitution: Functionalized siloxanes with various substituents.
Scientific Research Applications
3-(3,3,3-Trifluoropropyl)heptamethyltrisiloxane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of functionalized siloxanes.
Biology: Employed in the modification of biomolecules and surfaces to enhance biocompatibility and reduce protein adsorption.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Mechanism of Action
The mechanism of action of 3-(3,3,3-Trifluoropropyl)heptamethyltrisiloxane is primarily related to its ability to form stable silicon-oxygen bonds. The trifluoropropyl group enhances the compound’s hydrophobicity and chemical resistance, making it effective in modifying surfaces and interfaces. The molecular targets and pathways involved include interactions with hydroxyl groups on surfaces, leading to the formation of stable siloxane bonds .
Comparison with Similar Compounds
Similar Compounds
- Octamethyltrisiloxane
- 3-Ethylheptamethyltrisiloxane
- Bis(trimethylsilyloxy)ethylsilane
Uniqueness
Compared to similar compounds, 3-(3,3,3-Trifluoropropyl)heptamethyltrisiloxane is unique due to the presence of the trifluoropropyl group. This group imparts enhanced hydrophobicity, chemical resistance, and thermal stability, making it particularly valuable in applications requiring these properties .
Properties
IUPAC Name |
trimethyl-[methyl-(3,3,3-trifluoropropyl)-trimethylsilyloxysilyl]oxysilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H25F3O2Si3/c1-16(2,3)14-18(7,15-17(4,5)6)9-8-10(11,12)13/h8-9H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWGMNVDRHEOQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(CCC(F)(F)F)O[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H25F3O2Si3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
42557-13-1 | |
Record name | Poly[oxy[methyl(3,3,3-trifluoropropyl)silylene]], α-(trimethylsilyl)-ω-[(trimethylsilyl)oxy]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42557-13-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40381108 | |
Record name | 1,1,1,3,5,5,5-Heptamethyl-3-(3,3,3-trifluoropropyl)trisiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27703-88-4 | |
Record name | 1,1,1,3,5,5,5-Heptamethyl-3-(3,3,3-trifluoropropyl)trisiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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